molecular formula C21H22ClN3O5 B11032334 N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11032334
M. Wt: 431.9 g/mol
InChI Key: CCTINBYGQUPVJP-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an indole core with a carboxamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as carbodiimide.

    Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination, and methanol in the presence of a base for methoxylation.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its combination of an indole core with a carboxamide group, along with the presence of chloro and methoxy substituents. This unique structure imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C21H22ClN3O5

Molecular Weight

431.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H22ClN3O5/c1-25-16-8-13(28-2)9-19(30-4)14(16)10-17(25)21(27)23-11-20(26)24-12-5-6-18(29-3)15(22)7-12/h5-10H,11H2,1-4H3,(H,23,27)(H,24,26)

InChI Key

CCTINBYGQUPVJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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